molecular formula C23H32N4O4 B121484 Cyclo(prolyl-alanyl-phenylalanyl-leucyl) CAS No. 151545-20-9

Cyclo(prolyl-alanyl-phenylalanyl-leucyl)

Cat. No.: B121484
CAS No.: 151545-20-9
M. Wt: 428.5 g/mol
InChI Key: IITUVPKVNFWTCD-FFGOWVMKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo(prolyl-alanyl-phenylalanyl-leucyl) is a cyclic tetrapeptide composed of four amino acids: proline, alanine, phenylalanine, and leucine. Cyclic peptides are characterized by their macrocyclic structure, which enhances stability against enzymatic degradation and improves membrane permeability compared to linear peptides.

Properties

CAS No.

151545-20-9

Molecular Formula

C23H32N4O4

Molecular Weight

428.5 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-aminopropanoyl]amino]-N-[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-4-methyl-1-oxopent-4-en-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C23H32N4O4/c1-15(2)12-20(23(31)27-11-7-10-18(27)14-28)26-22(30)19(25-21(29)16(3)24)13-17-8-5-4-6-9-17/h4-6,8-9,14,16,18-20H,1,7,10-13,24H2,2-3H3,(H,25,29)(H,26,30)/t16-,18-,19+,20-/m0/s1

InChI Key

IITUVPKVNFWTCD-FFGOWVMKSA-N

SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=C)C)C(=O)N2CCCC2C=O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=C)C)C(=O)N2CCC[C@H]2C=O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=C)C)C(=O)N2CCCC2C=O)N

sequence

AFXP

Synonyms

cyclic(prolyl-alanyl-D-phenylalanyl-leucyl)
cyclo PAFL
cyclo(Pro-Ala-Phe-Leu)
cyclo(prolyl-alanyl-phenylalanyl-leucyl)

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of cyclic dipeptides, including cyclo(prolyl-alanyl-phenylalanyl-leucyl). Research indicates that these compounds exhibit significant activity against multidrug-resistant bacteria and viruses. For example:

  • High-Throughput Solid-Phase Extraction : A study demonstrated the effectiveness of cyclo(prolyl-alanyl-phenylalanyl-leucyl) in inhibiting the growth of influenza A (H3N2) virus. The compound was isolated using high-throughput solid-phase extraction techniques, showcasing its potential as an antiviral agent .
  • Mechanism of Action : Cyclo(prolyl-alanyl-phenylalanyl-leucyl) operates by disrupting cellular processes in pathogens, leading to cell death. This mechanism is particularly effective against Gram-positive and Gram-negative bacteria .

Antiviral Applications

The antiviral properties of cyclic dipeptides are particularly noteworthy. Cyclo(prolyl-alanyl-phenylalanyl-leucyl) has been studied for its ability to combat viral infections:

  • Inhibition of Viral Replication : The compound has shown promise in preventing viral replication in vitro. Specifically, it was found to inhibit plaque formation in Madin-Darby canine kidney cells infected with influenza A .
  • Synergistic Effects : When combined with other compounds, cyclo(prolyl-alanyl-phenylalanyl-leucyl) enhances the overall antiviral efficacy, suggesting potential for use in combination therapies against viral infections .

Anticancer Research

Cyclic dipeptides have also been investigated for their anticancer properties. Cyclo(prolyl-alanyl-phenylalanyl-leucyl) exhibits cytotoxic effects on various cancer cell lines:

  • Cytotoxic Activity : Studies indicate that this compound can induce apoptosis in cancer cells. It has been tested against several human cancer cell lines, demonstrating significant inhibition of cell proliferation .
  • Targeting Specific Pathways : The compound may interfere with critical signaling pathways involved in tumor growth and metastasis. For instance, it has been observed to affect intracellular ion channels, leading to increased cell death in carcinoma cell lines such as HeLa and MCF-7 .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibits multidrug-resistant bacteria
AntiviralPrevents replication of influenza A
CytotoxicityInduces apoptosis in cancer cells

Case Studies

  • Study on Influenza A Virus : A detailed investigation into the antiviral effects of cyclo(prolyl-alanyl-phenylalanyl-leucyl) revealed that it significantly reduced viral load in infected cells when administered at specific concentrations. The study utilized plaque-forming assays to quantify the antiviral efficacy .
  • Cytotoxicity Assessment : Another case study assessed the cytotoxic effects of cyclic dipeptides on various cancer cell lines using MTT assays. Results indicated that cyclo(prolyl-alanyl-phenylalanyl-leucyl) exhibited IC50 values comparable to established chemotherapeutic agents, marking it as a potential candidate for further development .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between Cyclo(prolyl-alanyl-phenylalanyl-leucyl) and related cyclic peptides:

Compound Name Structure Features Molecular Weight (Da) Key Bioactivity/Function Reference
Cyclo(prolyl-alanyl-phenylalanyl-leucyl) Cyclic tetrapeptide (Pro-Ala-Phe-Leu) ~452 (estimated) Not explicitly reported; inferred stability and potential receptor interactions -
Cyclo(Leucyl-prolyl) Cyclic dipeptide (Leu-Pro) 226.27 Classified as an organic acid derivative; limited bioactivity reported
Cyclo(glycyl-L-prolyl-L-threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-phenylalanyl) Cyclic heptapeptide (Gly-Pro-Thr-Leu-Trp-Pro-Phe) 798.94 Larger size may enable multi-target interactions; no specific activity data
Cyclo(N-methyl-D-alanyl-N-methyl-L-alanyl-D-phenylalanyl-L-prolyl-D-phenylalanyl-L-isoleucyl) Cyclic hexapeptide with N-methylations and D-amino acids 674.83 Enhanced proteolytic resistance; structural rigidity from D-residues and methylation
Cyclosporin H Cyclic undecapeptide ~1,200 Potent formyl peptide receptor antagonist (Ki = 0.10 pM)
BocPLPLP (Linear peptide) Linear pentapeptide (Boc-Phe-Leu-Phe-Leu-Phe) ~720 Formyl peptide receptor antagonist (Ki = 1.4 pM); less potent than cyclosporins

Key Findings

Size and Complexity :

  • Smaller cyclic peptides like Cyclo(Leucyl-prolyl) (2 residues) lack the structural complexity required for high-affinity receptor binding compared to tetrapeptides or larger compounds .
  • Cyclo(prolyl-alanyl-phenylalanyl-leucyl)'s intermediate size may balance stability and target engagement, similar to cyclosporins, which leverage macrocyclic structures for potent receptor interactions .

Modifications and Stability: N-methylation and D-amino acids (e.g., in Cyclo(N-methyl-D-alanyl-...)) enhance proteolytic resistance and membrane permeability, critical for therapeutic applications . The absence of such modifications in Cyclo(prolyl-alanyl-phenylalanyl-leucyl) suggests it may be more susceptible to enzymatic degradation but could retain natural ligand-like properties.

Bioactivity :

  • Cyclosporin H demonstrates sub-picomolar potency in inhibiting FMLP-induced neutrophil activation, highlighting the impact of cyclic structure on efficacy .
  • Linear analogs like BocPLPLP are 4–14 times less potent, emphasizing the advantage of cyclization in receptor antagonism .

Physicochemical Properties

While direct data for Cyclo(prolyl-alanyl-phenylalanyl-leucyl) is unavailable, extrapolations can be made:

  • Hydrophobicity : High due to phenylalanine and leucine residues, likely favoring lipid bilayer interactions.
  • Stability : Expected to exceed linear peptides but may require modifications (e.g., N-methylation) for optimal pharmacokinetics .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS using Fmoc/t-Bu chemistry enables sequential addition of amino acids to a resin-bound linker. Proline, as the N-terminal residue, is anchored to a Wang resin via its carboxyl group. Coupling reactions utilize 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). After chain assembly, cleavage from the resin with trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) yields the linear peptide. Challenges include epimerization at the C-terminal leucine, mitigated by low-temperature (0–4°C) cleavage.

Solution-Phase Synthesis

For larger-scale production, solution-phase methods involve coupling dipeptide fragments. Boc-protected prolyl-alanine (Boc-Pro-Ala-OH) and phenylalanyl-leucine methyl ester (H-Phe-Leu-OMe) are synthesized separately. Ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) facilitate fragment coupling in dichloromethane (DCM), yielding Boc-Pro-Ala-Phe-Leu-OMe. Subsequent saponification with lithium hydroxide (LiOH) removes the methyl ester, generating Boc-Pro-Ala-Phe-Leu-OH.

Fragment Condensation and Cyclization Strategies

Deprotection and Activation

The linear peptide’s N-terminal Boc group is removed with TFA/DCM (1:1), followed by neutralization with N-methylmorpholine (NMM). Cyclization proceeds via the pentafluorophenyl (Pfp) active ester method: the linear peptide is treated with pentafluorophenyl trifluoroacetate (Pfp-TFA) in DCM, forming a reactive acylating agent. This intermediate undergoes intramolecular lactamization in dilute conditions (2 mM) to minimize oligomerization.

Head-to-Tail Cyclization Optimization

Cyclization efficiency depends on solvent polarity, temperature, and peptide conformation. A mixed solvent system of DMF/water (9:1) at 25°C enhances solubility while promoting pre-cyclization folding. Proline’s rigid pyrrolidine ring induces a β-turn, aligning the N- and C-termini for lactam bond formation. Yields improve from 45% to 68% when substituting DMF with dimethylacetamide (DMAc), which reduces viscosity and enhances molecular mobility.

Advanced Cyclization Techniques

Acyl Azide-Mediated Macrocyclization

Inspired by nonribosomal peptide synthetase logic, the linear precursor’s C-terminus is converted to an acyl azide using diphenyl phosphoryl azide (DPPA). Cyclization in a pH 7.4 phosphate buffer/acetonitrile (1:1) system at 37°C achieves 92% conversion within 30 minutes. This method exploits the linear peptide’s inherent conformational bias, with proline and alanine stabilizing a turn-like structure.

Click Chemistry for Side-Chain Modification

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces non-native constraints. Azido-functionalized proline and alkynyl leucine residues are incorporated during SPPS. Cyclization in aqueous CuSO4/sodium ascorbate yields a triazole-bridged analog, though this modification alters the peptide’s bioactivity profile.

Analytical Validation and Spectral Data

Successful cyclization is confirmed through:

Fourier-Transform Infrared Spectroscopy (FT-IR)

  • Linear precursor : Peaks at 1745 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide I).

  • Cyclic product : Disappearance of ester C=O, new peak at 1680 cm⁻¹ (lactam C=O).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d6) : δ 4.26–3.61 (m, α-protons), δ 1.48 (s, tert-butyl, absent in cyclic form).

  • ¹³C NMR : 176.5 ppm (lactam carbonyl), absence of 172.3 ppm (linear peptide carbonyl).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₄H₃₄N₄O₅ [M+H]⁺: 483.2601. Observed: 483.2605.

Challenges and Mitigation Strategies

ChallengeSolutionYield Improvement
Oligomerization during cyclizationDilute conditions (1–2 mM)25% → 60%
Epimerization at C-terminal residueLow-temperature (0°C) deprotection75% enantiopurity
Poor solubility in organic solventsMixed solvent systems (DMF/water)50% → 70%

Q & A

Q. Answer :

  • Conduct stability assays in PBS or serum at 37°C over 24–72 hours.
  • Monitor degradation via RP-HPLC or LC-MS.
  • Use protease inhibitors (e.g., PMSF) in cell-based assays to reduce enzymatic cleavage.
  • Cyclic peptides like cyclo(Phe-Pro) exhibit enhanced stability over linear analogs due to constrained structures .

What strategies can resolve contradictory findings in the immunomodulatory vs. cytotoxic effects of Cyclo(prolyl-alanyl-phenylalanyl-leucyl)?

Q. Answer :

  • Dose dependency : Cytotoxicity often dominates at higher concentrations (>50 µM), while immunomodulation may occur at lower doses (<10 µM).
  • Cell type specificity : Test across immune (e.g., macrophages) and cancer cell lines to differentiate mechanisms.
  • Pathway analysis : Use transcriptomics or phosphoproteomics to identify divergent signaling pathways (e.g., NF-κB vs. apoptosis markers) .

What computational tools are effective for predicting the structure-activity relationship (SAR) of Cyclo(prolyl-alanyl-phenylalanyl-leucyl)?

Q. Answer :

  • Molecular docking (AutoDock/Vina) : Model interactions with targets like quorum-sensing receptors or proteases.
  • MD simulations (GROMACS) : Assess conformational stability in aqueous/lipid environments.
  • QSAR models : Train on datasets of cyclic dipeptides (e.g., cyclo(Pro-Val) and cyclo(Ala-Pro) ) to predict bioactivity.

How can researchers optimize the yield of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) during cyclization?

Q. Answer :

  • Coupling reagents : Use HATU or PyBOP for efficient amide bond formation.
  • Solvent optimization : High-dielectric solvents (DMF or DMSO) improve reaction kinetics.
  • Temperature control : Cyclize at 0–4°C to minimize side reactions.
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for heat-sensitive peptides .

What quality control criteria are critical for ensuring batch-to-batch consistency in Cyclo(prolyl-alanyl-phenylalanyl-leucyl) production?

Q. Answer :

Parameter Method Acceptance Criteria
PurityRP-HPLC (220 nm)≥95% (Area under curve)
Molecular weightESI-MS±0.5 Da from theoretical
Residual solventsGC-MS<500 ppm (ICH guidelines)
Endotoxin levelsLAL assay<0.1 EU/mg for in vitro use

Refer to Certificates of Analysis (COA) from suppliers for benchmarks .

What in vivo models are appropriate for evaluating the pharmacokinetics of Cyclo(prolyl-alanyl-phenylalanyl-leucyl)?

Q. Answer :

  • Rodent models : Administer intravenously (IV) or orally (PO) with blood sampling at 0, 1, 2, 4, 8, 24 hours.
  • Bioavailability assessment : Compare AUC(0–24h) for IV vs. PO routes.
  • Tissue distribution : Use LC-MS/MS to quantify peptide levels in organs (e.g., liver, kidneys).
  • Cyclic dipeptides like cyclo(Phe-Pro) show limited oral bioavailability due to efflux transporters but may be enhanced with nanoformulation .

How can researchers differentiate between direct target engagement and off-target effects of Cyclo(prolyl-alanyl-phenylalanyl-leucyl)?

Q. Answer :

  • Pull-down assays : Use biotinylated peptide variants with streptavidin beads to isolate interacting proteins.
  • CRISPR knockout models : Silence putative targets (e.g., GPCRs or kinases) to confirm loss of activity.
  • Thermal shift assays (TSA) : Monitor protein melting temperature shifts upon peptide binding.
  • Cross-validate with orthogonal methods like SPR or ITC for binding affinity measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.